molecular formula C9H12N2O3 B10844841 5-Methoxymethyl-3-pyrrol-1-yl-oxazolidin-2-one

5-Methoxymethyl-3-pyrrol-1-yl-oxazolidin-2-one

Cat. No.: B10844841
M. Wt: 196.20 g/mol
InChI Key: RWCYHUWSHCXNRR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is a heterocyclic compound that combines the structural features of pyrrole and oxazolidinone. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxymethyl-3-pyrrol-1-yl-oxazolidin-2-one can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Methoxymethyl-3-pyrrol-1-yl-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methoxymethyl-3-pyrrol-1-yl-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxymethyl-3-pyrrol-1-yl-oxazolidin-2-one involves its interaction with molecular targets and pathways. The compound’s pyrrole and oxazolidinone moieties contribute to its biological activity by interacting with specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is unique due to its combination of pyrrole and oxazolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(5S)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H12N2O3/c1-13-7-8-6-11(9(12)14-8)10-4-2-3-5-10/h2-5,8H,6-7H2,1H3/t8-/m0/s1

InChI Key

RWCYHUWSHCXNRR-QMMMGPOBSA-N

Isomeric SMILES

COC[C@@H]1CN(C(=O)O1)N2C=CC=C2

Canonical SMILES

COCC1CN(C(=O)O1)N2C=CC=C2

Origin of Product

United States

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